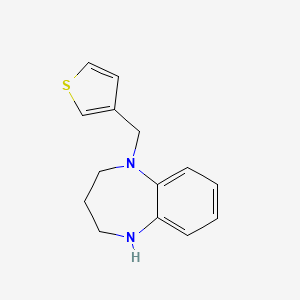
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine, also known as TMT, is a benzodiazepine derivative that has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in this area. In
科学研究应用
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to enhance memory consolidation and retrieval in animal models, suggesting its potential use in the treatment of memory-related disorders such as Alzheimer's disease. Additionally, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease.
作用机制
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, increasing the binding affinity of GABA to the receptor and enhancing its inhibitory effects. This results in an overall decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects observed in animal models. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and cholinergic systems, which may contribute to its cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as increase sleep duration and decrease sleep latency. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to enhance memory consolidation and retrieval in animal models. Additionally, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its wide range of biochemical and physiological effects. However, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine also has some limitations, including its potential for abuse and dependence, as well as its potential for adverse side effects such as sedation and cognitive impairment.
未来方向
There are several future directions for research on 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine. One area of interest is the potential use of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease. Another area of interest is the development of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine and its effects on other neurotransmitter systems.
合成方法
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine can be synthesized using a variety of methods, including the condensation of 3-mercapto-1-propanol with 2-amino-4-chloro-5-phenyl-7-bromo-6-fluorobenzimidazole, followed by cyclization with triethylamine. Another method involves the reaction of 3-mercapto-1-propanol with 2-amino-5-phenyl-1,3,4-oxadiazole, followed by cyclization with phosphorus oxychloride. These methods have been shown to yield 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine with high purity and yield.
属性
IUPAC Name |
5-(thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-5-14-13(4-1)15-7-3-8-16(14)10-12-6-9-17-11-12/h1-2,4-6,9,11,15H,3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODABITUGVVVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N(C1)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)






![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)
![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)
![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)

